2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications . For instance, a few drops of concentrated sulfuric acid are added to a solution of the intermediate compound in methanol, and the reaction mixture is heated under reflux for 72 hours .
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to achieve greener and more sustainable processes .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and various substituted quinoline compounds .
Scientific Research Applications
2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
3-Hydroxy-2-phenylcinchoninic acid: Known for its antirheumatic effects.
7-Chloro-4-hydroxyquinoline: Characterized by its antioxidant properties.
7-Fluoro-4-hydroxyquinoline: Also noted for its antioxidant activity.
Uniqueness: 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid stands out due to its dual carboxylic acid groups, which provide unique reactivity and potential for forming various derivatives. Its specific structural features enable it to interact with a wide range of biological targets, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
525-48-4 |
---|---|
Molecular Formula |
C17H11NO5 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
2-(3-carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11NO5/c19-15-6-5-9(7-12(15)17(22)23)14-8-11(16(20)21)10-3-1-2-4-13(10)18-14/h1-8,19H,(H,20,21)(H,22,23) |
InChI Key |
KIWASCBIBBHEML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.